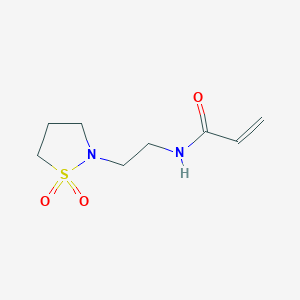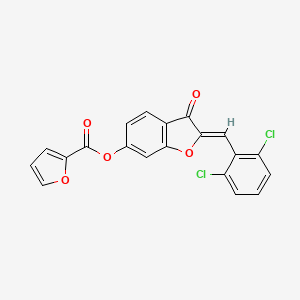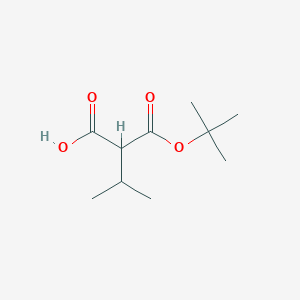![molecular formula C13H15BrClNO3 B2469185 Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate CAS No. 2223100-03-4](/img/structure/B2469185.png)
Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is a synthetic compound used in scientific research. It is a member of the class of compounds known as amides and is commonly referred to as ethyl 3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]-2-oxopropanoate. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate in lab experiments is its versatility. This compound can be used as a building block to synthesize various analogs, making it a valuable tool in drug discovery research. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for research involving ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate. One potential direction is to further explore its anti-tumor properties and investigate its potential as a cancer treatment. Additionally, this compound could be used as a starting point to synthesize novel compounds with improved biological activities. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate involves the reaction of 4-bromoaniline with ethyl 3-(chloroacetyl)propanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Scientific Research Applications
Ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate has been used in various scientific research applications. One of the most notable applications is its use as a building block in the synthesis of biologically active compounds. This compound has been used to synthesize various analogs that exhibit promising biological activities such as anti-tumor, anti-inflammatory, and anti-bacterial properties.
properties
IUPAC Name |
ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-2-19-13(18)7-11(16-12(17)8-15)9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLWUPXPZJQJQA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-3-(4-bromophenyl)-3-(2-chloroacetamido)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)

![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)

![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)